2,2'-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is a synthetic organic compound known for its unique structural properties. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the octane-1,8-diyl linker between two oxazole rings imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) typically involves the reaction of 1,8-diaminooctane with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole rings. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles with different oxidation states.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the oxazole rings can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce dihydrooxazoles.
Scientific Research Applications
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The octane-1,8-diyl linker provides flexibility, allowing the molecule to adopt various conformations and interact with different targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethylenedioxy)diethanethiol: A dithiol-based compound used in polymer synthesis.
1,4-Diazabicyclo[2.2.2]octane: A strong nucleophilic reagent used in organic synthesis.
3-(Octanoyloxy)propane-1,2-diyl bis(decanoate): Used in the fabrication of organic photovoltaics.
Uniqueness
2,2’-(Octane-1,8-diyl)bis(4,5-dihydro-1,3-oxazole) is unique due to its specific structural features, including the octane-1,8-diyl linker and the presence of two oxazole rings
Properties
CAS No. |
42469-21-6 |
---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-[8-(4,5-dihydro-1,3-oxazol-2-yl)octyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1(3-5-7-13-15-9-11-17-13)2-4-6-8-14-16-10-12-18-14/h1-12H2 |
InChI Key |
MPPNPBNSYXFIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)CCCCCCCCC2=NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.